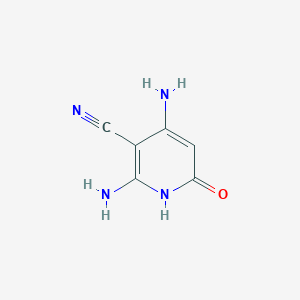
6-Methyl-1,3,5-oxadiazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,3,5-oxadiazine-2,4-dione, also known as Methylglyoxal-bis(guanylhydrazone) or MGBG, is a synthetic compound that has been widely used in scientific research. It belongs to the family of guanylhydrazones, which are known to inhibit the activity of the enzyme ornithine decarboxylase (ODC). ODC is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Therefore, MGBG has been studied for its potential as an anti-cancer agent.
Wirkmechanismus
MGBG inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.
Biochemische Und Physiologische Effekte
MGBG has been shown to inhibit the activity of ODC, which leads to a decrease in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MGBG in lab experiments are that it is a synthetic compound that can be easily synthesized and purified. It is also soluble in water and ethanol, which makes it easy to work with. The limitations of using MGBG in lab experiments are that it is a synthetic compound that may not accurately represent the natural compounds found in living organisms. Additionally, MGBG may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
1. Investigate the potential of MGBG as an anti-cancer agent in vivo.
2. Study the effects of MGBG on other cellular processes besides polyamine biosynthesis.
3. Develop more specific inhibitors of ODC that do not have off-target effects.
4. Investigate the potential of MGBG as a therapeutic agent for other diseases besides cancer.
5. Study the effects of MGBG on the immune system.
6. Investigate the potential of MGBG as a tool for studying the role of polyamines in cellular processes.
Conclusion:
MGBG is a synthetic compound that has been widely used in scientific research. It inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. MGBG has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. MGBG has also been proposed as a potential therapeutic agent for other diseases besides cancer. Future research should focus on investigating the potential of MGBG in vivo and developing more specific inhibitors of ODC that do not have off-target effects.
Synthesemethoden
MGBG can be synthesized through the reaction of methylglyoxal with guanylhydrazine. The reaction yields MGBG as a white crystalline solid, which is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
MGBG has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. MGBG works by inhibiting the activity of ODC, which leads to a decrease in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.
Eigenschaften
CAS-Nummer |
102618-92-8 |
|---|---|
Produktname |
6-Methyl-1,3,5-oxadiazine-2,4-dione |
Molekularformel |
C4H4N2O3 |
Molekulargewicht |
128.09 g/mol |
IUPAC-Name |
6-methyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C4H4N2O3/c1-2-5-3(7)6-4(8)9-2/h1H3,(H,6,7,8) |
InChI-Schlüssel |
QBMIANQSGJJBBN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)NC(=O)O1 |
Kanonische SMILES |
CC1=NC(=O)NC(=O)O1 |
Synonyme |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



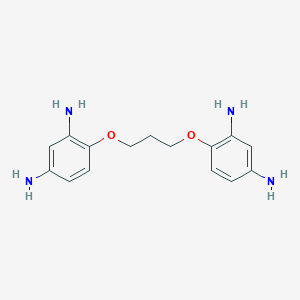

![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)

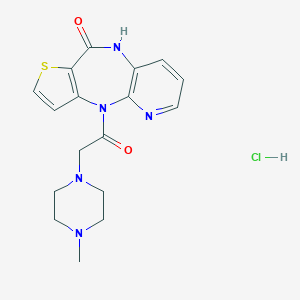
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
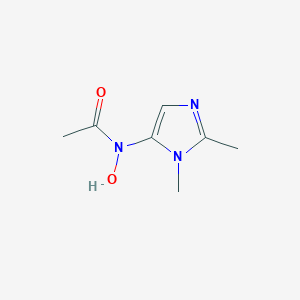
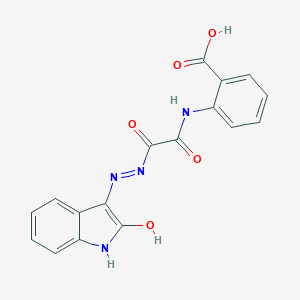
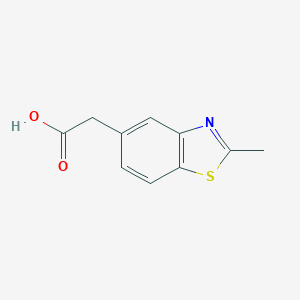

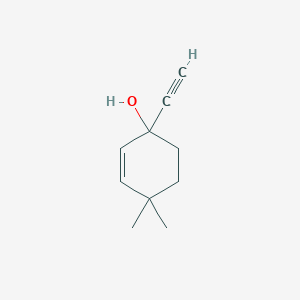
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
